molecular formula C28H32Cl4FN5O2 B1681050 Soluflazine CAS No. 112415-83-5

Soluflazine

货号: B1681050
CAS 编号: 112415-83-5
分子量: 631.4 g/mol
InChI 键: KQZLAOQGNIIITJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Soluflazine is a nucleoside transport inhibitor with anticonvulsant properties. It is primarily used as an antiepileptic agent. The compound has been studied for its potential to inhibit nucleoside transport, which is crucial in various biological processes .

准备方法

索鲁夫拉嗪的合成涉及多个步骤,包括其核心结构的形成以及随后的官能化反应条件通常涉及使用二甲基亚砜 (DMSO) 和水等溶剂,并利用超声波辅助以提高溶解度 .

索鲁夫拉嗪的工业生产方法旨在确保高纯度和高收率。该化合物通常以固体形式合成,并可溶解在 DMSO 和水等溶剂中以备进一步使用。 索鲁夫拉嗪的储存条件包括将其保存在 -20°C 下以确保长期稳定性 .

化学反应分析

索鲁夫拉嗪会发生各种化学反应,包括:

    氧化: 索鲁夫拉嗪在特定条件下可被氧化,导致形成氧化衍生物。

    还原: 该化合物也可以发生还原反应,这可能会改变其药理性质。

    取代: 索鲁夫拉嗪可以参与取代反应,其中分子上的一个或多个取代基被其他基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

索鲁夫拉嗪具有广泛的科学研究应用:

作用机制

索鲁夫拉嗪通过抑制核苷跨细胞膜的转运来发挥作用。这种抑制影响了核苷的可用性,核苷对于各种细胞过程至关重要,包括 DNA 和 RNA 的合成。 索鲁夫拉嗪的分子靶标包括核苷转运蛋白,这些蛋白负责细胞中核苷的摄取和释放 .

相似化合物的比较

索鲁夫拉嗪与其他核苷转运抑制剂(如米奥夫拉嗪、利多夫拉嗪和 R73-335)类似。它具有独特的特性,使其在某些情况下更有效。 例如,与其他抑制剂相比,索鲁夫拉嗪在抑制大鼠红细胞中 NBMPR 不敏感的核苷转运成分方面更有效 .

类似的化合物包括:

  • 米奥夫拉嗪
  • 利多夫拉嗪
  • R73-335
  • Draflazine

这些化合物具有相似的作用机制,但在对各种核苷转运蛋白的效力和选择性方面有所不同 .

属性

IUPAC Name

4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZLAOQGNIIITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl4FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920754
Record name 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112415-83-5
Record name Soluflazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide (6.75 g), 2-chloro-N-(2,6-dichlorophenyl)acetamide (5.24 g), sodium carbonate (3.16 g) and DMF (143 ml) was stirred for 4 hours at 70° C. The reaction mixture was evaporated and water was added to the residue. After extraction with DCM, the combined organic layers were washed with water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel (eluent:CHCl3/CH3OH 95/5). The desired fractions were collected and the solvent was evaporated. The residue was dissolved in 2-propanol and DIPE and converted into the hydrochloride salt. The salt was filtered off and dried, yielding 2.23 g of 3-(amino-carbonyl)-N-(2,6-dichloro-phenyl)-4-[4-(4-fluorophenyl)-4-(3-pyridinyl)-butyl]-1-piperazineacetamide dihydrochloride.monohydrate (compound 14, mp. 226.3° C.).
Name
1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Soluflazine
Reactant of Route 2
Reactant of Route 2
Soluflazine
Reactant of Route 3
Reactant of Route 3
Soluflazine
Reactant of Route 4
Soluflazine
Reactant of Route 5
Soluflazine
Reactant of Route 6
Soluflazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。